
Bis(4-nitrophenyl) sulfone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-nitrophenyl) sulfone can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(4-nitrophenyl) sulfone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The sulfone group can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: Bis(4-aminophenyl) sulfone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidation state derivatives of the sulfone group.
Scientific Research Applications
Polymer Synthesis
One of the primary applications of bis(4-nitrophenyl) sulfone is in the development of high-performance polymers such as polysulfones. These materials exhibit excellent thermal stability and mechanical properties, making them suitable for applications in aerospace, automotive, and electronics industries .
Property | Polysulfone |
---|---|
Thermal Stability | High |
Mechanical Strength | Excellent |
Chemical Resistance | Good |
Cross-Linking Agent
This compound acts as a cross-linking agent in polymer chemistry. It enhances the mechanical properties of polymers by forming covalent bonds between polymer chains, which increases their strength and durability .
Anticancer Activity
Research indicates that compounds containing nitrophenyl groups, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and DNA damage .
Antioxidant Properties
In addition to its anticancer activity, this compound has been studied for its antioxidant capabilities. It helps mitigate oxidative stress by scavenging free radicals, which can prevent cellular damage and contribute to overall health .
Case Study 1: Synthesis of Anticancer Agents
A recent study synthesized a series of compounds based on this compound derivatives to evaluate their anticancer activities. The results demonstrated that certain derivatives showed potent activity against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Development of Heat-Resistant Polymers
Another investigation focused on incorporating this compound into polysulfone matrices to enhance thermal stability. The modified polymers displayed improved thermal degradation temperatures compared to unmodified counterparts, indicating the effectiveness of this compound as a thermal stabilizer .
Mechanism of Action
The mechanism of action of bis(4-nitrophenyl) sulfone involves its interaction with specific molecular targets. For instance, in biological systems, the compound can interact with enzymes and proteins, leading to inhibition or activation of certain pathways. The nitro groups play a crucial role in these interactions, often undergoing reduction to form reactive intermediates that can bind to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfones
Bis(3-nitrophenyl) Sulfone
- Structural differences : The nitro groups are in the meta position, leading to a dihedral angle of 40.10° between phenyl rings, compared to the para isomer .
- Crystal packing : Intramolecular C–H⋯O hydrogen bonds create a five-membered ring, influencing solubility and reactivity .
- Synthesis : Prepared via single-step reactions, with crystal structures resolved using X-ray diffraction .
- Applications: Limited data, but meta substitution may reduce symmetry and alter electronic properties compared to the para isomer.
Bis(4-chlorophenyl) Sulfone (BCPS)
- Substituent effects : Chlorine atoms (electron-withdrawing but less polar than nitro groups) result in lower molecular weight (285.15 g/mol) .
- Environmental persistence : Detected in Baltic Sea studies, with temporal trends linked to industrial use in thermoplastics .
- Toxicity : Classified as an aquatic chronic hazard (WGK 1) .
Bisphenol S (BPS; Bis(4-hydroxyphenyl) Sulfone)
- Functional groups : Hydroxyl groups instead of nitro groups increase polarity and water solubility .
- Applications: A common substitute for bisphenol A (BPA) in plastics, though detected as an aquatic contaminant .
- Biodegradation : Degrades faster than Bis(4-nitrophenyl) sulfone due to hydroxyl groups’ susceptibility to microbial action .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Sulfone Derivatives
Electronic and Steric Effects
- Nitro groups : Enhance electron-withdrawing capacity, critical in peptide synthesis (Nsc group cleavage via β-elimination) .
- Chlorine vs. nitro : Chlorine has lower electronegativity, reducing sulfone reactivity in polymerization processes .
- Hydroxyl groups : Increase hydrophilicity, making BPS more biodegradable than nitro- or chloro-substituted analogs .
Biological Activity
Bis(4-nitrophenyl) sulfone, with the molecular formula CHNOS, is an organic compound characterized by two nitrophenyl groups attached to a sulfone group. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Structure : The presence of nitro groups significantly influences the reactivity and biological activity of this compound.
- Chemical Reactions : this compound can undergo various reactions such as reduction, substitution, and oxidation. These reactions can yield several derivatives with distinct biological properties.
Reaction Type | Example Products |
---|---|
Reduction | Bis(4-aminophenyl) sulfone |
Substitution | Various substituted derivatives |
Oxidation | Higher oxidation state derivatives |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various sulfones, compounds with electron-withdrawing groups like nitro showed enhanced activity against bacterial strains. The effectiveness is attributed to the ability of these compounds to disrupt microbial cell function.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. A study demonstrated that derivatives of this compound could inhibit the growth of cancer cell lines, suggesting a mechanism involving apoptosis induction. The presence of nitro groups is believed to play a crucial role in enhancing cytotoxicity against cancer cells.
The biological activity of this compound is thought to involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : It can inhibit specific enzymes that are crucial for cellular metabolism in pathogens and cancer cells.
- Cell Membrane Disruption : The interaction with cell membranes may lead to increased permeability and subsequent cell death.
Case Studies
-
Antimicrobial Study :
- A comparative study on various sulfones showed that this compound had a Minimum Inhibitory Concentration (MIC) lower than many traditional antibiotics against Staphylococcus aureus and Escherichia coli.
- Results indicated that compounds with para-substituted nitro groups were more effective than their ortho or meta counterparts.
-
Anticancer Study :
- In vitro tests on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, supporting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with related compounds. The table below summarizes key differences:
Compound | Structure | Biological Activity |
---|---|---|
Diphenyl sulfone | No nitro groups | Limited antimicrobial activity |
Bis(3-aminophenyl) sulfone | Amino groups instead of nitro | Enhanced cytotoxicity |
2-Nitrophenylphenyl sulfone | Single nitro group | Moderate antibacterial effects |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for bis(4-nitrophenyl) sulfone, and how can side products be minimized?
this compound is synthesized via sulfonation reactions. A common method involves reacting 4-nitrobenzenesulfonyl chloride with 4-nitrophenol under controlled conditions. To minimize side products like monosubstituted derivatives, use anhydrous solvents (e.g., dichloromethane) and maintain a stoichiometric ratio of 1:1. Catalytic bases (e.g., pyridine) can neutralize HCl byproducts, improving yield . Purity is confirmed via melting point analysis (mp 75–78°C) and HPLC .
Q. What analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR identify aromatic proton environments and sulfone group integration.
- FTIR : Peaks at ~1350 cm (asymmetric SO stretch) and ~1150 cm (symmetric SO stretch) confirm sulfone functionality.
- XRD : Crystallinity and molecular packing can be analyzed for material science applications .
Q. How does this compound behave under thermal stress?
Thermal stability is critical for high-temperature applications. TGA analysis shows decomposition onset at ~250°C, with major mass loss at 300–400°C due to sulfone bond cleavage. For precise measurements, use inert atmospheres (N or Ar) to avoid oxidative degradation .
Advanced Research Questions
Q. What role does this compound play in proton exchange membrane (PEM) research?
Sulfone-containing polymers are explored for PEMs due to their hydrolytic stability and proton conductivity. This compound derivatives can be sulfonated to introduce acidic groups (-SOH), enabling proton transport. However, excessive water uptake may reduce mechanical strength. Blend membranes with polyphenylsulfone (PPSU) balance conductivity and durability .
Q. Can this compound derivatives be used in environmental remediation?
Functionalized sulfones are effective in pollutant removal. For example, polyphenylsulfone membranes modified with nitro groups exhibit high adsorption capacity for 4-nitrophenol (a common pollutant) via π-π interactions and hydrogen bonding. Optimize membrane porosity (e.g., phase inversion methods) to enhance contaminant capture .
Q. How can computational methods like DFT improve understanding of this compound’s electronic properties?
Density functional theory (DFT) calculates electron density distribution, revealing charge transfer mechanisms in sulfone-based systems. For instance, the Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) predicts electron correlation effects in sulfone-containing polymers, aiding in designing materials with tailored conductivity .
Q. What are the challenges in reconciling contradictory data on sulfone reactivity in cross-coupling reactions?
Discrepancies in catalytic efficiency often arise from solvent polarity or ligand choice. For this compound, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfone group, while bulky ligands may sterically hinder reactivity. Controlled experiments with kinetic monitoring (e.g., UV-Vis for nitro group reduction) are recommended .
Q. Methodological Recommendations
- Synthesis Optimization : Use Schlenk lines for moisture-sensitive reactions to prevent hydrolysis of sulfonyl chloride intermediates .
- Membrane Fabrication : Employ phase inversion techniques with PPSU blends to achieve uniform pore structures for environmental applications .
- Computational Validation : Cross-validate DFT results with experimental XPS data to confirm electron density profiles .
Properties
IUPAC Name |
1-nitro-4-(4-nitrophenyl)sulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O6S/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHNGWRPAFKGFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151143 | |
Record name | Benzene, 1,1'-sulfonylbis(4-nitro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156-50-9 | |
Record name | 1,1′-Sulfonylbis[4-nitrobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1156-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfone, bis(p-nitrophenyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1156-50-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, 1,1'-sulfonylbis(4-nitro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-nitrophenyl) sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.263 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,4′-Dinitrodiphenyl sulfone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAV9B4UQ4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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